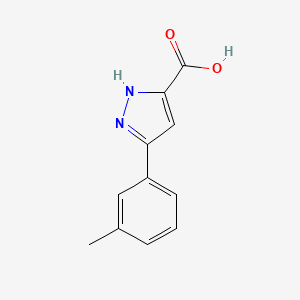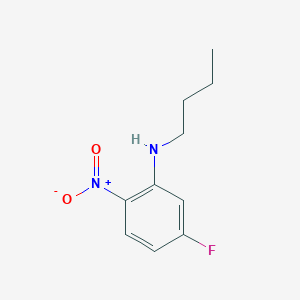![molecular formula C13H16N4OS2 B2522288 3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-diméthylphényl)propanamide CAS No. 889947-90-4](/img/structure/B2522288.png)
3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-diméthylphényl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide is a useful research compound. Its molecular formula is C13H16N4OS2 and its molecular weight is 308.42. The purity is usually 95%.
BenchChem offers high-quality 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibiteur de l'uréase
Ce composé a été utilisé dans la conception, la synthèse et l'évaluation de nouveaux dérivés pour leurs activités inhibitrices de l'uréase . L'enzyme uréase est essentielle à la survie de Helicobacter pylori, une bactérie qui colonise l'estomac humain et provoque des infections gastro-intestinales . Par conséquent, inhiber cette enzyme est un moyen efficace de traiter les infections causées par cette bactérie .
Agent anticancéreux
Une série d'analogues de la thiazolidine-4-one ayant un groupement 1,3,4-oxadiazole/thiadiazole, qui comprend ce composé, a été synthétisée et étudiée pour son potentiel antiprolifératif . Certains de ces analogues ont montré une efficacité comparable à celle de la doxorubicine, un médicament de référence, dans la plage de CI50 (1 à 7 μM) .
Agent antimicrobien
La même série d'analogues de la thiazolidine-4-one a également été évaluée pour son activité antimicrobienne contre différentes souches bactériennes et fongiques Gram-positives et Gram-négatives . Certaines molécules ont montré une activité puissante contre des souches sélectives de microbes avec des plages de CIM de 3,58 à 8,74 µM .
Antioxydant
Ces analogues ont également été testés pour leur potentiel antioxydant en utilisant le test DPPH . L'un des analogues s'est avéré être le dérivé le plus puissant (CI50 = 22,3 µM) lorsqu'il a été comparé au contrôle positif, l'acide ascorbique (CI50 = 111,6 µM) .
Synthèse des antibiotiques bêta-lactames
Ce composé est un substrat utilisé dans la synthèse des antibiotiques bêta-lactames .
Agent antifongique, antiviral et anti-inflammatoire
Le 1,2,4-triazole et ses dérivés, qui comprennent ce composé, sont connus pour avoir diverses activités biologiques telles que antifongiques, antivirales et anti-inflammatoires .
Orientations Futures
The future directions for research on “3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide” could include further exploration of its potential pharmacological applications, given that thiadiazole derivatives are fairly common in pharmacology . Additionally, further studies could be conducted to optimize its synthesis and improve its yield .
Mécanisme D'action
Target of Action
The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA (26.5 kDa) and UreB (60.3–61.6 kDa), and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease . The synthesized compounds could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . Therefore, the inhibition of urease can disrupt this biochemical pathway and affect the survival of H. pylori .
Pharmacokinetics
The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Result of Action
The result of the compound’s action is the inhibition of the urease enzyme, leading to a disruption in the conversion of urea to ammonia and carbon dioxide . This disruption can affect the survival of H. pylori, making the compound potentially useful in the treatment of infections caused by this bacterium .
Action Environment
The action of the compound can be influenced by environmental factors such as pH. The urease enzyme’s activity increases with pH, so the compound’s efficacy may vary depending on the pH of the environment
Analyse Biochimique
Biochemical Properties
The compound 3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)propanamide has been found to exhibit urease inhibitory activities . It interacts with the enzyme urease, which is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . The compound’s interaction with urease is significant, as it can inhibit the enzyme’s activity, thereby affecting the conversion of urea to ammonia and carbon dioxide .
Cellular Effects
The effects of 3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)propanamide on cellular processes are primarily related to its interaction with urease. By inhibiting urease, the compound can affect the pH within cells, particularly those of the bacterium Helicobacter pylori . This bacterium relies on the conversion of urea to ammonia to increase the pH within its environment, aiding its survival .
Molecular Mechanism
The molecular mechanism of action of 3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)propanamide involves binding interactions with the active site of the urease enzyme . This interaction inhibits the enzyme’s activity, preventing the conversion of urea to ammonia and carbon dioxide .
Propriétés
IUPAC Name |
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c1-8-3-4-9(2)10(7-8)15-11(18)5-6-19-13-17-16-12(14)20-13/h3-4,7H,5-6H2,1-2H3,(H2,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIALZWNORIQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCSC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
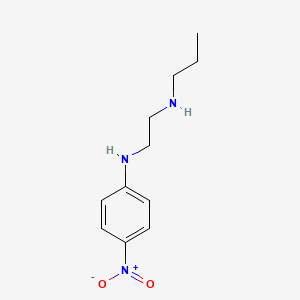
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2522208.png)
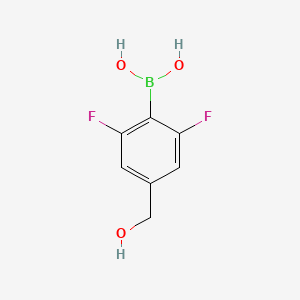
![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2522211.png)

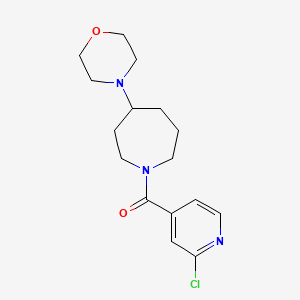
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride](/img/structure/B2522217.png)
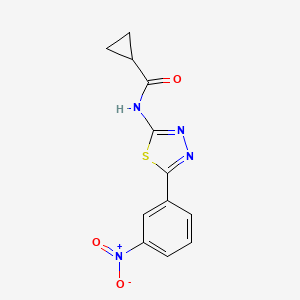
![2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2522221.png)
![N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2522222.png)
![5-chloro-N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2522224.png)
![5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2522225.png)
